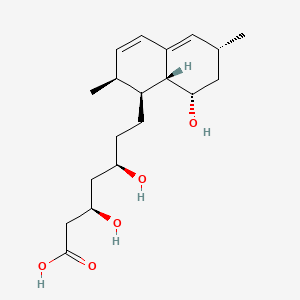

ジンセノサイド F1

説明

Synthesis Analysis

Ginsenoside F1 can be synthesized from more common ginsenoside compounds through enzymatic transformation. Notably, the use of recombinant UDP-glycosyltransferase enzymes from microorganisms such as Bacillus subtilis has been shown to facilitate the synthesis of rare ginsenoside derivatives from F1, enhancing its availability and utility in various applications (Wang et al., 2016). Another approach involves the use of commercial enzymes like Cellulase KN for the efficient transformation of ginsenoside precursors into F1, highlighting the potential for large-scale production (Yu Wang et al., 2015).

科学的研究の応用

アミロイドベータ誘発毒性に対する神経保護作用

ジンセノサイド F1は、脳に対する保護効果、特にアルツハイマー病の特徴であるアミロイドベータ(Aβ)毒性に対する保護効果について研究されています。研究によると、this compoundは、Aβ誘発細胞毒性を軽減し、神経細胞株におけるAβ凝集を減少させる可能性があります。 また、Aβ分解に関与するインスリン分解酵素(IDE)およびネプリリシン(NEP)のレベルを増加させることが示されています .

テロメアの維持と細胞老化の遅延

研究によると、this compoundは、細胞老化および老化と密接に関連するテロメアの完全性を維持できることが示されています。 テロメアを保護するタンパク質であるTRF2のレベルを回復することにより、this compoundはDNA損傷応答を抑制し、ミトコンドリア機能を改善し、最終的に細胞老化の開始を遅らせます .

代替宿主における生合成

This compoundの天然存在量が低いことから、研究者らはタバコなどの代替宿主におけるその生合成を探求してきました。 タバコにオタネニンジンからの特定の酵素遺伝子を導入することにより、科学者らはthis compoundの生合成経路を構築することに成功し、大規模生産の可能性を切り開きました .

末梢神経変性に対する治療の可能性

This compoundは、末梢神経変性に対する治療効果について調査されています。 神経機能と再生に不可欠なシュワン細胞を標的とするthis compoundは、神経損傷関連疾患の治療に保護効果を提供し、役立ちます .

抗老化特性

This compoundの抗老化特性は、テロメアの長さと完全性を維持する能力に関連しています。 テロメアの短縮から保護することにより、this compoundは健康的な老化に貢献し、老化に伴い一般的に発生するテロメア依存性疾患を予防する可能性があります .

血脳関門透過性

This compoundは、脳の状態を標的とするあらゆる治療薬にとって重要な特徴である血脳関門を通過する能力が認められています。 この特性は、脳内に直接到達して効果を発揮できるため、神経変性疾患の治療薬としての可能性を高めています .

作用機序

Target of Action

Ginsenoside F1, a metabolite of ginsenoside Rg1, primarily targets the Insulin-Like Growth Factor-1 (IGF-1) and Telomeric Repeat Binding Factor 2 (TRF2) . IGF-1 plays a crucial role in cell growth and development, while TRF2 is essential for maintaining telomere integrity . Ginsenoside F1 also interacts with CYP3A4 and CYP2D6 , enzymes involved in drug metabolism .

Mode of Action

Ginsenoside F1 enhances the cytotoxic activity of natural killer (NK) cells via the IGF-1-dependent mechanism . It upregulates cytotoxic mediators and activation signals upon stimulation . Ginsenoside F1 can effectively restore the level of TRF2, thereby preserving telomere integrity . This restoration leads to the inhibition of the DNA damage response .

Biochemical Pathways

Ginsenoside F1 is biosynthesized through the mevalonate (MVA) pathway . It also regulates the immune system through activation of immune cells, cytokines, and signaling pathways such as MAPK, PI3K/Akt, STAT, and AMPK . Ginsenoside F1 also affects immune organs, gut flora structure, and systemic inflammatory responses .

Pharmacokinetics

The absorption of Ginsenoside F1 is fast in the gastrointestinal tract . It may be metabolized mainly into Rh1 and F1 by intestinal microflora before absorption into the blood . Ginsenoside F1 is quickly cleared from the body .

Result of Action

Ginsenoside F1 has been shown to reduce Aβ-induced cytotoxicity by decreasing Aβ aggregation in neuronal cell lines . It also delays cellular senescence by preserving telomere integrity, leading to improvements in mitochondrial function . Furthermore, Ginsenoside F1 enhances the function of NK cells, suggesting its potential in NK cell-based immunotherapy .

Action Environment

The efficacy of Ginsenoside F1 can be influenced by environmental factors such as the presence of other compounds and the physiological state of the organism. For instance, the presence of other ginsenosides can affect the bioavailability and efficacy of Ginsenoside F1 . Additionally, the age of the organism can influence the effectiveness of Ginsenoside F1 in regulating telomere function .

Safety and Hazards

将来の方向性

With the completion of the entire ginseng genome sequencing and the construction of the ginseng genome database, it has become possible to access information about many genes newly predicted to be involved in ginsenoside biosynthesis . This opens up new directions for functional studies of the predicted genes related to ginsenoside production and its regulation .

特性

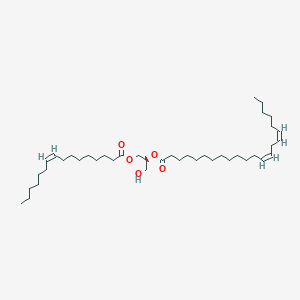

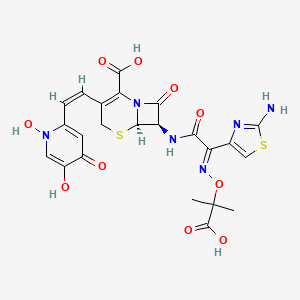

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,45-31-29(43)28(42)27(41)23(18-37)44-31)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(40)32(3,4)30(33)22(39)17-35(24,34)7/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31-,33+,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGXWSFSJIQMNC-FIYORUNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968777 | |

| Record name | Ginsenoside F1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53963-43-2 | |

| Record name | Ginsenoside F1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53963-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside F1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does Ginsenoside F1 exert its protective effect against amyloid beta (Aβ) aggregation in Alzheimer's disease?

A1: Studies indicate that Ginsenoside F1 reduces Aβ-induced cytotoxicity by increasing the levels of insulin-degrading enzyme (IDE) and neprilysin (NEP), enzymes involved in Aβ degradation. [] This was observed both in vitro, using mouse and human neuroblastoma cell lines, and in vivo, using APP/PS1 double-transgenic Alzheimer's disease mice. []

Q2: Can Ginsenoside F1 cross the blood-brain barrier?

A2: Yes, research using liquid chromatography with tandem mass spectrometry (LC-MS/MS) analysis confirmed that Ginsenoside F1 can cross the blood-brain barrier within 2 hours after administration. [] This is crucial for its potential therapeutic application in neurological disorders.

Q3: How does Ginsenoside F1 affect cholesterol metabolism?

A3: Ginsenoside F1 has been shown to protect against hydrogen peroxide-induced cholesterol metabolism disorder in HepG2 cells. [] It appears to achieve this by inhibiting oxygen free radicals, protecting mitochondria, and intervening in the SREBP2/HMGCR pathway to regulate cellular cholesterol anabolism. []

Q4: Does Ginsenoside F1 impact natural killer (NK) cell activity?

A4: Research suggests that Ginsenoside F1 enhances NK cell cytotoxicity in response to various activating receptors and cancer cells. [] This effect seems to be mediated by insulin-like growth factor (IGF)-1. [] Ginsenoside F1 treatment also improved cancer surveillance in mouse models of lymphoma and metastatic melanoma, both of which rely on NK cell activity. []

Q5: What role does Ginsenoside F1 play in skin pigmentation?

A5: Ginsenoside F1 has demonstrated skin-whitening effects. Studies suggest that it might enhance the production of interleukin 13 (IL‐13) from epidermal γδ T cells. [] IL-13, in turn, reduces melanin synthesis in normal human epidermal melanocytes by suppressing tyrosinase and dopachrome tautomerase (DCT) expression and activity. []

Q6: What is the molecular formula and weight of Ginsenoside F1?

A6: The molecular formula of Ginsenoside F1 is C42H72O14, and its molecular weight is 784.99 g/mol.

Q7: Which spectroscopic techniques have been used to characterize Ginsenoside F1?

A7: Researchers have employed various spectroscopic methods to identify and characterize Ginsenoside F1, including fast atom bombardment-mass spectrometry (FAB-MS), infrared spectroscopy (IR), proton-nuclear magnetic resonance (1H-NMR), 13C-NMR, gradient heteronuclear single quantum coherence (gHSQC), and gradient heteronuclear multiple bond coherence (gHMBC). []

Q8: What approaches have been explored to enhance the delivery and bioavailability of Ginsenoside F1?

A8: Nanostructured lipid carriers (NLCs) have shown promise in encapsulating Ginsenoside F1. [] Ginsenoside F1 incorporated in NLCs (GF1_NLC) exhibited a small particle size, high encapsulation efficiency, and improved permeability across Caco-2 cell monolayer compared to free Ginsenoside F1. []

Q9: Which analytical techniques are used to quantify Ginsenoside F1?

A9: High-performance liquid chromatography (HPLC) coupled with various detection methods like diode-array detection (DAD) and electrospray ionization mass spectrometry (ESI-MS/MS) is widely used for the qualitative and quantitative analysis of Ginsenoside F1 in various matrices. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ammonium pertechnetate[99Tc]](/img/structure/B1242090.png)

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6S,7S)-2-carboxy-3-[(1-methylpyridin-1-ium-4-yl)sulfanylmethyl]-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1242091.png)

![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B1242092.png)

![3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B1242093.png)

![N-(1-adamantyl)-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]methanimine;dihydrochloride](/img/structure/B1242101.png)